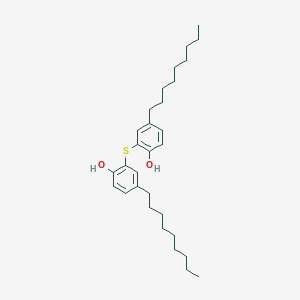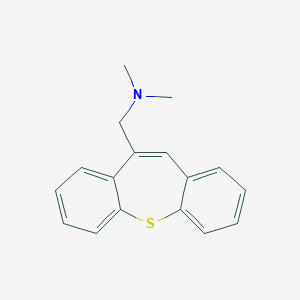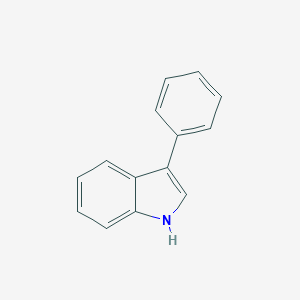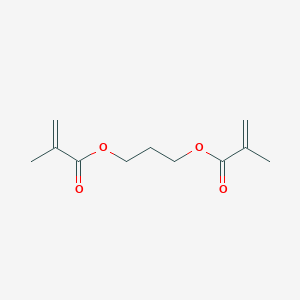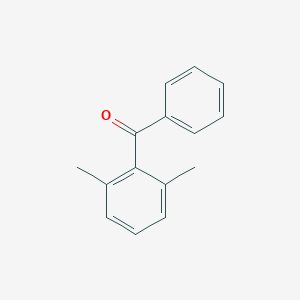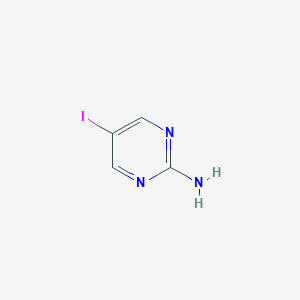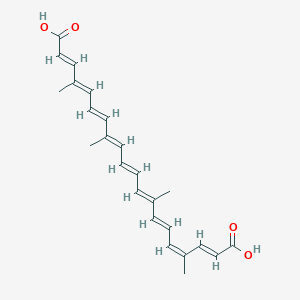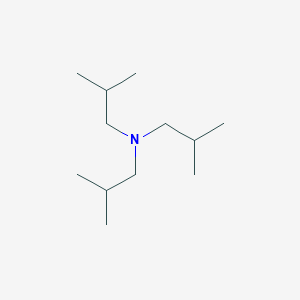
1,2-Epoxyhexane
Vue d'ensemble
Description
1,2-Epoxyhexane, also known as 1,2-epoxy-3-methylcyclohexane, is an organic compound that can be used in a variety of scientific experiments. It is a cycloalkane with an epoxide group attached to the 1 and 2 positions of the six-carbon ring. This compound is a colorless liquid that is slightly soluble in water and has a boiling point of 123-124°C. It is an important intermediate in the synthesis of many other compounds, and its reactivity makes it a useful reagent for various laboratory experiments.
Applications De Recherche Scientifique
Electrochemical Epoxidation : Alkire and Köhler (1988) conducted preliminary experiments on the mediated electrolytic synthesis of 1,2-epoxyhexane from 1-hexene, using an electrochemical cell. They investigated the effect of flow rate, organic volume fraction, droplet size, and current density on the performance of the electrolyzer, achieving epoxide current efficiencies around 65% under certain conditions (Alkire & Köhler, 1988).
Photoirradiated Titanium Dioxide Powder in Epoxidation : Ohno, Nakabeya, and Matsumura (1998) explored the oxidation of linear alkyl olefins to epoxides on photoirradiated TiO2 powder using molecular oxygen. They achieved a yield of 79% for this compound from 1-hexene, with the highest epoxidation velocity observed for 1-decene (Ohno, Nakabeya, & Matsumura, 1998).
Influence of Solvents on Hydration : Ogawa, Sawamura, and Chihara (1993) studied the influence of solvents like benzene, toluene, xylene, and others on the hydration of this compound catalyzed by H-ZSM-5-C18, finding that m-xylene significantly retarded the reaction (Ogawa, Sawamura, & Chihara, 1993).
Acidic Activated Carbons as Catalyst : Durán-Valle and García-Vidal (2009) used acidic activated carbons as catalysts for the epoxide ring-opening reaction of this compound with ethanol under microwave irradiation. They observed high yields in some conditions, although the regioselectivity was not high (Durán-Valle & García-Vidal, 2009).
Green Epoxidation with Molecular Oxygen : Katkar, Rao, and Juneja (2012) reported the green epoxidation of 1-hexene using a cis-dioxomolybdenum(VI) complex, emphasizing its ability to use atmospheric oxygen, a non-hazardous and inexpensive oxidant. They observed the formation of this compound, 1-hexanal, and 2-hexanone under both homogeneous and heterogeneous conditions (Katkar, Rao, & Juneja, 2012).
Oxidation with H2O2 over TS-1 : Shima, Tatsumi, and Kondo (2010) improved the conventional IR method for in situ observation of alkene oxidation with H2O2 over heterogeneous catalysts. They observed the gradual formation of this compound in the case of 1-hexene (Shima, Tatsumi, & Kondo, 2010).
Mécanisme D'action
Mode of Action
Epoxides like 1,2-Epoxyhexane are known for their reactivity. They can undergo reactions with nucleophiles, leading to the opening of the three-membered epoxide ring. This reactivity allows them to interact with various biological molecules, potentially leading to changes in cellular function .
Biochemical Pathways
For example, they can be involved in the detoxification processes carried out by the epoxide hydrolase enzymes .
Pharmacokinetics
Its metabolism would likely involve reactions with epoxide hydrolases, which are enzymes that convert epoxides into less reactive diols .
Result of Action
Due to its reactivity, it could potentially cause various changes at the molecular and cellular level, depending on the specific targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity and potential for causing cellular changes could be influenced by factors such as pH and temperature . Furthermore, safety data sheets suggest that it should be stored at temperatures between 2-8°C to maintain its stability .
Safety and Hazards
1,2-Epoxyhexane is highly flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation . It should be stored in a well-ventilated place and kept away from sources of ignition .
Relevant Papers One relevant paper discusses the enantioconvergent hydrolysis of racemic 1,2-Epoxypentane and this compound by an engineered Escherichia Coli strain overexpressing a novel Streptomyces Fradiae Epoxide Hydrolase . Another paper discusses the synthesis of copolymers of epichlorohydrin (ECH) and this compound (EpH) via cationic ring-opening polymerization .
Analyse Biochimique
Biochemical Properties
1,2-Epoxyhexane plays a role in biochemical reactions, particularly in the synthesis of polyether polyols, nonionic surfactants, and demulsifiers . It interacts with enzymes such as P450 monooxygenase and glucose dehydrogenase, which are involved in its synthesis . The nature of these interactions involves the conversion of a toxic terminal alkene, 1-hexene, into this compound .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been observed that this compound can have toxic effects on certain cells, disrupting cell membranes . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, in the presence of P450 monooxygenase and glucose dehydrogenase, 1-hexene is converted into this compound . This process involves enzyme activation and the generation of new compounds .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound is stored at temperatures between 2-8°C to maintain its stability .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes such as P450 monooxygenase and glucose dehydrogenase . These enzymes interact with this compound during its synthesis, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBDXQTMPYBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26402-36-8 | |
| Record name | Oxirane, 2-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26402-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10870872 | |
| Record name | 2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436-34-6 | |
| Record name | 2-Butyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxyhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

